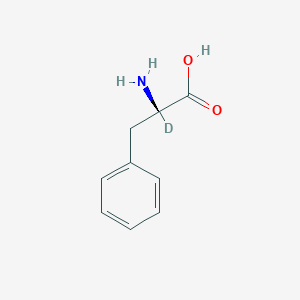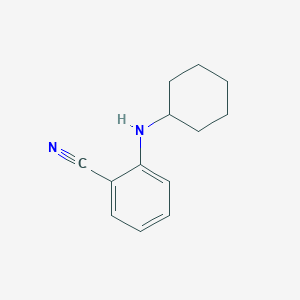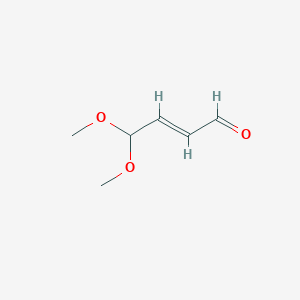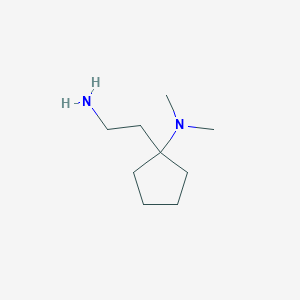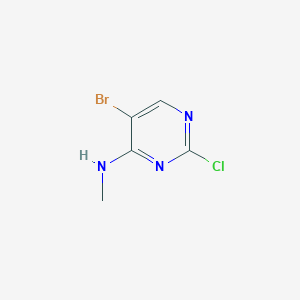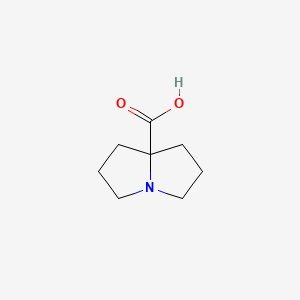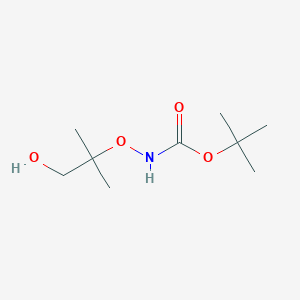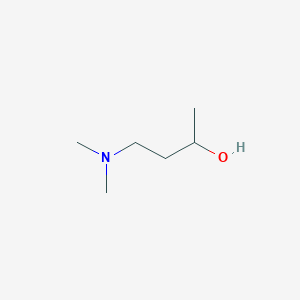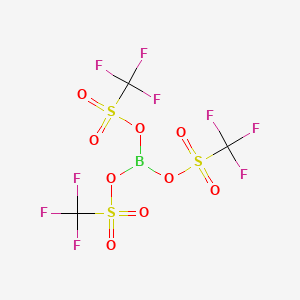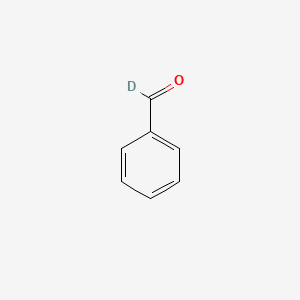
6-(diethylcarbamoyl)pyridine-2-carboxylic Acid
Overview
Description
6-(diethylcarbamoyl)pyridine-2-carboxylic acid is a derivative of pyridinecarboxylic acid, which is a key intermediate in the synthesis of various compounds. It is characterized by the presence of a diethylcarbamoyl group at the 6-position and a carboxylic acid group at the 2-position of the pyridine ring. This structure makes it a versatile compound for the synthesis of non-symmetric tridentate aromatic chelating agents and ditopic ligands for the construction of functional dimetallic helicates .
Synthesis Analysis
The synthesis of 6-(diethylcarbamoyl)pyridine-2-carboxylic acid derivatives has been explored through various methodologies. One approach involves the synthesis of 4-halogenated derivatives, which are important synthons for further chemical transformations . Another method includes the reaction of pyridine-2,6-dicarboxylic acid diester with aminomethylpyridine to produce potentially pentadentate ligands . Additionally, the reaction of pyridine-2,6-dicarboxylic acid with different amines can lead to a variety of unsymmetrical diamide ligands .
Molecular Structure Analysis
The molecular structure of 6-(diethylcarbamoyl)pyridine-2-carboxylic acid derivatives can be complex, with the potential to form mononuclear, dinuclear, and even tetranuclear complexes depending on the ligands and metal ions involved . The structure of the related pyridine-2,6-dicarboxylic acid has been determined, revealing a one-dimensional supramolecular structure stabilized by strong symmetric double hydrogen bonds .
Chemical Reactions Analysis
These compounds exhibit a range of reactivity patterns. For instance, pyridine-2,6-dicarboxylic acid derivatives can react with metal salts to form coordination polymers and metallomacrocycles . The reactivity of the dirhenium(II) complex with pyridinecarboxylic acids demonstrates the formation of bidentate and tridentate coordination, as well as structural isomers . Moreover, the reactivity of 6-acetylpyridine-2-carboxylic acid with aromatic amines can lead to Schiff base condensation or amidation reactions, producing new compounds such as pyridine carboxamides and tert-carboximides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(diethylcarbamoyl)pyridine-2-carboxylic acid derivatives are influenced by their molecular structure. The presence of different substituents on the pyridine ring can significantly affect their reactivity and the types of complexes they can form. For example, the introduction of tert-butyl and ethyl groups, as well as various substituents on the aromatic ring, can lead to the formation of Schiff base compounds with distinct spectroscopic characteristics and thermal properties . The synthesis of multifunctional pyridine-2,6-dicarboxylic acid derivatives has been characterized by various spectroscopic techniques, indicating the diversity of their chemical properties .
Scientific Research Applications
Synthesis and Chemical Properties
Versatile Synthesis Methodology : The compound 6-(diethylcarbamoyl)pyridine-2-carboxylic Acid is a key synthon in the synthesis of non-symmetric tridentate aromatic chelating agents and ditopic ligands, essential for developing functional dimetallic helicates. A versatile synthesis approach for its derivatives, such as 4-X-6-diethylcarbamoyl-pyridine-2-carboxylic acid (X=H, Cl, Br), has been established, demonstrating its adaptability in chemical synthesis (Chauvin, Tripier, & Bünzli, 2001).
Ligand Properties and Coordination Chemistry : As a precursor for unsymmetrical diamide ligands, this compound demonstrates its potential in forming intricate coordination complexes. For instance, it acts as a tridentate ligand forming 1:2 M:L complexes, and undergoes further reactions to produce potentially pentadentate ligands with unsymmetrical arms. This is significant for the synthesis of polymetallic species and exploring helicate formation, emphasizing its role in the domain of coordination chemistry (Napitupulu, Lawrance, Clarkson, & Moore, 2006).
Applications in Material Science
Metal–Organic Frameworks (MOFs) : This compound contributes to the synthesis of MOFs, showcasing its utility in material science. For example, it's used in creating 3D MOFs polymers with luminescent properties, involving metals like Pr(III) and Eu(III), offering insights into their structural and functional characteristics (Yang et al., 2012). Additionally, it aids in constructing 2D grid framework structures, as seen in the synthesis of [Zn(PDA)]n, revealing its potential in creating novel luminescent materials (Zhong, 2008).
Luminescent Properties : The compound plays a pivotal role in synthesizing novel luminescent materials. For example, its derivatives have been used to develop conjugated complexes with significant red luminescence, providing insights into their luminescent properties and thermal stability. This signifies its importance in the field of luminescent materials research (An et al., 2003).
properties
IUPAC Name |
6-(diethylcarbamoyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-13(4-2)10(14)8-6-5-7-9(12-8)11(15)16/h5-7H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWBVTMBIJCMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448458 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[(diethylamino)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(diethylcarbamoyl)pyridine-2-carboxylic Acid | |
CAS RN |
179469-06-8 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[(diethylamino)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



